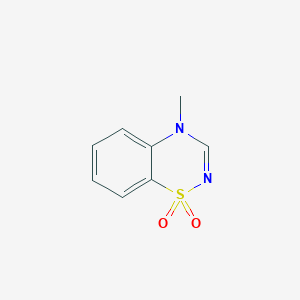

4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-10-6-9-13(11,12)8-5-3-2-4-7(8)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMOILWTJHUYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NS(=O)(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonamide with chlorosulfonic acid, followed by cyclization with ammonia or a primary amine. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiadiazine rings .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects against several diseases:

- Antimicrobial Activity : Research indicates that benzothiadiazine derivatives can exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, positioning these compounds as potential candidates for antibiotic development .

- Antiviral Properties : Certain derivatives of benzothiadiazines have demonstrated activity against viral infections, including Hepatitis C virus (HCV). The mechanism often involves inhibition of viral replication through interaction with specific viral proteins .

- Anticancer Effects : There is emerging evidence supporting the anticancer potential of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.

Biological Research

In addition to therapeutic applications, this compound serves as a valuable tool in biological research:

- Mechanistic Studies : The compound is utilized to explore various biological pathways and molecular targets. Its ability to modulate enzyme activities makes it suitable for studying biochemical processes related to cell signaling and metabolism .

- Drug Development : The structural characteristics of this compound allow researchers to design new derivatives with enhanced efficacy and reduced side effects. This is particularly important in the context of developing targeted therapies for chronic diseases .

Industrial Applications

The compound's unique properties also open avenues for industrial applications:

- Material Science : Research into the use of benzothiadiazine derivatives in the development of novel materials is ongoing. Their chemical stability and reactivity can be exploited in creating advanced polymers and coatings.

Case Study 1: Antiviral Activity Against HCV

A study published in a pharmaceutical journal demonstrated that a specific derivative of 4-methyl-4H-1lambda6,2,4-benzothiadiazine exhibited significant antiviral activity against HCV. The compound was found to inhibit viral replication by targeting the NS5B polymerase enzyme, which is crucial for viral RNA synthesis. This finding supports the potential use of this compound in developing new antiviral therapies .

Case Study 2: Anticancer Mechanism

Research conducted on the anticancer properties of this compound revealed that it induces apoptosis through the activation of caspase pathways in cancer cell lines. The study highlighted its effectiveness against breast cancer cells, showcasing its potential as an adjunct therapy alongside conventional treatments.

Data Table: Summary of Applications

| Application Type | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains |

| Antiviral | Inhibits HCV replication via NS5B enzyme inhibition | |

| Anticancer | Induces apoptosis in cancer cells | |

| Biological Research | Mechanistic Studies | Modulates enzyme activities |

| Drug Development | Facilitates design of new therapeutic agents | |

| Industrial Applications | Material Science | Potential use in advanced polymers and coatings |

Wirkmechanismus

The mechanism of action of 4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzothiadiazine Derivatives

Structural Features and Substituent Effects

The benzothiadiazine nucleus allows for extensive substitution, which modulates pharmacological and physicochemical properties. Key analogs include:

Key Observations :

- Chlorothiazide ’s 6-chloro and 7-sulfamoyl groups are critical for carbonic anhydrase (CA) inhibition, while the target compound lacks these substituents, suggesting divergent biological roles .

- 3-Methyl substituents (as in 6-aminomethyl-3-methyl analog) enhance receptor selectivity, such as antagonism of taurine-mediated cardiorespiratory depression .

Comparison with Other Derivatives:

- Chlorothiazide: Synthesized via condensation of 4-amino-6-chloro-1,3-benzenedisulfonamide with aldehydes, followed by cyclization .

- 3-Acyl Derivatives : Ethynyl/ethenyl arenes are used as starting materials in metal-free syntheses (e.g., 3-acyl-3,4-dihydro-2H derivatives) .

- 7-Bromo Analogs : Require bromination at later stages due to steric and electronic challenges, reducing yields compared to pre-substituted anthranilic acids .

Challenges :

- Post-cyclization modifications (e.g., alkylation, halogenation) often produce isomer mixtures, necessitating laborious purification .

Carbonic Anhydrase (CA) Inhibition:

- Chlorothiazide and its metal complexes (V(IV), Cu(II)) exhibit potent CA inhibition (isozymes I/II), critical for diuretic effects . The target compound’s lack of sulfamoyl groups likely diminishes this activity.

Neuromodulatory Effects:

- The 6-aminomethyl-3-methyl analog acts as a taurine antagonist, reversing cardiorespiratory depression via glycine-like receptors . This highlights the role of C3/C6 substituents in CNS activity.

Membrane Interactions:

Physicochemical and Analytical Properties

Mass Spectrometry:

- Thiazide diuretics (e.g., 6-chloro-7-sulfamoyl derivatives) fragment into characteristic ions (e.g., m/z 269, 205), whereas 7-bromo-3-methyl analogs show distinct patterns due to bromine’s isotopic signature .

Solubility and Lipophilicity:

- 3-(4-Methoxyphenyl)-2-benzyl analogs exhibit increased lipophilicity (logP ~3.5) compared to the target compound, impacting bioavailability .

Biologische Aktivität

4-Methyl-4H-1λ6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the benzothiadiazine class, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is , and it features a benzothiadiazine core structure. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiadiazine ring followed by various substitutions to enhance its biological activity. The detailed synthetic routes often include:

- Initial Formation : Starting from sodium 2-formylbenzenesulfonate through hydrazone formation.

- Cyclization : Involves cyclization reactions with hydrazine derivatives to yield the desired benzothiadiazine structure.

The biological activity of 4-methyl-4H-1λ6,2,4-benzothiadiazine-1,1-dione is attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer models .

- Antimicrobial Activity : It exhibits potential antimicrobial properties by disrupting microbial metabolic processes.

- Neuroprotective Effects : Research indicates that it can protect neurons from neurotoxic insults, such as those induced by amyloid-beta peptides .

Therapeutic Applications

Research into the therapeutic applications of 4-methyl-4H-1λ6,2,4-benzothiadiazine-1,1-dione has identified several promising areas:

- Cancer Treatment : Studies have highlighted its potential as an anticancer agent through mechanisms such as downregulation of cyclin D1 transcription in cancer cells .

- Metabolic Disorders : Its role as an enzyme inhibitor suggests possible applications in managing conditions like diabetes and obesity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study demonstrated that derivatives of benzothiadiazines could significantly inhibit mitochondrial complex II (CII), leading to cytotoxic effects in cancer cells. This was particularly evident in prostate cancer and triple-negative breast cancer models .

- Neuroprotection : Research indicated that the compound could mitigate neurotoxicity associated with amyloid-beta exposure, suggesting its potential in treating neurodegenerative diseases .

- Antimicrobial Properties : Investigations into its antimicrobial effects revealed that it could inhibit the growth of various pathogens by targeting their metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-methyl-4H-1λ6,2,4-benzothiadiazine-1,1-dione, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-amino-4-methyl-4H-benzothiadiazine | Similar core structure | Varies in reactivity and potential therapeutic applications |

| Diazoxide | Clinical agent | Known for low potency CII inhibition; serves as a benchmark for structural activity relationship studies |

Q & A

Q. What synthetic methodologies are commonly employed for the high-yield preparation of 4-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione?

- Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization reactions and functional group modifications. Key steps include:

- Cyclization : Using thiourea derivatives and ketones under acidic conditions to form the benzothiadiazine core.

- Methylation : Introducing the methyl group via nucleophilic substitution or alkylation reagents like methyl iodide.

- Optimization : Reaction conditions (e.g., anhydrous solvents, 60–80°C, catalytic bases like triethylamine) are critical for yield and purity .

- Monitoring : Techniques like HPLC and NMR track intermediate formation, ensuring minimal by-products .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. Aromatic protons typically appear as doublets in δ 7.2–8.1 ppm .

- X-ray Crystallography : Resolves 3D conformation and validates stereochemistry. For example, the sulfonyl group adopts a planar configuration, influencing biological interactions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 255.08) .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound's interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., cyclooxygenase-2). Key parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bond interactions with catalytic residues .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- QSAR Studies : Correlate substituent electronegativity with anti-inflammatory activity (e.g., IC values < 10 μM) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Establish reproducibility of IC values in enzyme inhibition assays (e.g., COX-2 inhibition).

- Cell-Based Assays : Compare results across multiple cell lines (e.g., RAW 264.7 macrophages vs. HEK293) to identify cell-specific effects .

- Meta-Analysis : Pool data from independent studies using standardized protocols (e.g., MTT assay for cytotoxicity) to reduce variability .

Q. How can the compound's stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC. Stability >90% at pH 7.4 suggests suitability for in vivo studies .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .

- Light Sensitivity : Exposure to UV-Vis light (λ = 254 nm) assesses photodegradation rates .

Methodological Challenges and Solutions

Q. What strategies mitigate by-product formation during the final stages of synthesis?

- Methodological Answer :

- Chromatographic Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >98% purity .

- Catalyst Screening : Transition metals (e.g., Pd/C) reduce side reactions in cross-coupling steps .

Q. How are structure-activity relationships (SARs) systematically explored for derivatives of this compound?

- Methodological Answer :

- Library Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the 4-methyl position.

- Biological Profiling : Test derivatives in enzyme inhibition (e.g., IC for COX-2) and cytotoxicity assays (e.g., CC in HepG2 cells).

- Statistical Analysis : Principal component analysis (PCA) identifies key structural contributors to activity .

Data Interpretation and Validation

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian 09) with experimental data to validate crystal structures .

- Rietveld Refinement : Adjusts X-ray diffraction data to account for disorder in the crystal lattice .

- Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for functional groups) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.